TEMPO methacrylate
Overview
Description
TEMPO methacrylate, also known as 4-Methacryloyloxy-2,2,6,6-tetramethylpiperidine-1-oxyl, is a stable nitroxide radical useful in controlling living radical polymerizations . It has a methacrylate functionality for cross-linking or orthogonal polymerization . It undergoes anionic dispersion polymerization to afford nanometer-sized polymer particles bearing 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) radicals .
Synthesis Analysis
TEMPO methacrylate can be synthesized through anionic dispersion polymerization . It can also be employed as a counter radical for the polymerization of styrene . A study has shown that styrene can be copolymerized with TEMPO methacrylate using 2,2′-azobis(2-methylpropionitrile) (AIBN) as an initiator at 125 °C .Molecular Structure Analysis
The empirical formula of TEMPO methacrylate is C13H22NO3 . Its molecular weight is 240.32 . The SMILES string representation of its structure isCC(=C)C(=O)OC1CC(C)(C)N([O])C(C)(C)C1
. Chemical Reactions Analysis
TEMPO methacrylate undergoes anionic dispersion polymerization to afford nanometer-sized polymer particles bearing TEMPO radicals . It can also be employed as a counter radical for the polymerization of styrene .Physical And Chemical Properties Analysis
TEMPO methacrylate is a powder with a melting point of 86-90 °C . It should be stored at a temperature of 2-8°C .Scientific Research Applications
Energy Storage: Organic Radical Batteries
TEMPO methacrylate: is a key component in the development of organic radical batteries (ORBs) . These batteries are a sustainable alternative to conventional lithium-ion batteries, offering high mechanical flexibility and stability . The redox-active TEMPO unit within these polymers facilitates fast electron transfer, which is crucial for high-rate performance in energy storage applications .
Catalysis: Oxidation Reactions
The compound serves as an efficient catalyst in oxidation reactions , particularly alcohol oxidation. Its stable nitroxide radical moiety undergoes reversible redox reactions, making it suitable for use in catalytic systems .
Electrochemistry: Redox-Flow Cells
In redox-flow cells , TEMPO methacrylate-based polymers can be employed due to their remarkable electrochemical performance. The molecular structure of these polymers is critical for their efficiency, and they are designed to optimize electron transport and storage capacity .
Material Science: Self-Assembling Thin Films
PTMA monomers: are used to synthesize block copolymers that can self-assemble into thin films. These films have potential applications in creating membranes or coatings with specific electronic properties .
Printing Technology: Ink for Flexible Electronics
The compound’s suitability for various casting methods, including screen or ink-jet printing, opens up applications in the field of flexible electronics. It can be used to print conductive materials on flexible substrates for “internet of things” devices .
Sensor Technology: Electrochemical Sensors
Finally, TEMPO methacrylate is utilized in the development of electrochemical sensors. Its high redox potential and fast reaction kinetics make it ideal for sensing applications where rapid and accurate detection is required .
Mechanism of Action
Safety and Hazards
TEMPO methacrylate is classified as Aquatic Chronic 2 and Skin Sensitizer 1 . It has hazard statements H317 - H411, indicating that it may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
Future Directions
Research on TEMPO methacrylate is ongoing, with a focus on its use in controlled radical polymerizations . Future directions may include exploring its potential in creating new materials and applications in various fields .
Relevant Papers Several papers have been published on TEMPO methacrylate. For instance, a paper titled “Hydrophilic Crosslinked TEMPO-Methacrylate Copolymers – a Straight Forward Approach towards Aqueous Semi-Organic Batteries” discusses the use of TEMPO methacrylate in the creation of aqueous semi-organic batteries . Another paper, “Kinetic Features of the Radical Polymerization of Methyl Methacrylate under Conditions of Nitroxide-Mediated Reversible Inhibition”, discusses the kinetics and mechanism of controlled radical polymerization of methacrylates mediated by nitroxide radicals .
properties
InChI |
InChI=1S/C13H22NO3/c1-9(2)11(15)17-10-7-12(3,4)14(16)13(5,6)8-10/h10H,1,7-8H2,2-6H3 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWSPOZXDCFMLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1CC(N(C(C1)(C)C)[O])(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
28408-25-5 | |
Record name | 1-Piperidinyloxy, 2,2,6,6-tetramethyl-4-[(2-methyl-1-oxo-2-propen-1-yl)oxy]-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28408-25-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50431966 | |
Record name | PTMA monomer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50431966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
15051-46-4 | |
Record name | PTMA monomer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50431966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methacryloyloxy-2,2,6,6-tetramethylpiperidine 1-Oxyl Free Radical | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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